1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Brand Name: Vulcanchem
CAS No.: 89218-90-6
VCID: VC2513301
InChI: InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2
SMILES: C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl
Molecular Formula: C16H15ClN2
Molecular Weight: 270.75 g/mol

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-

CAS No.: 89218-90-6

Cat. No.: VC2513301

Molecular Formula: C16H15ClN2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- - 89218-90-6

Specification

CAS No. 89218-90-6
Molecular Formula C16H15ClN2
Molecular Weight 270.75 g/mol
IUPAC Name 2-(chloromethyl)-1-(2-phenylethyl)benzimidazole
Standard InChI InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2
Standard InChI Key YNDWQQUPXDSZJH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl
Canonical SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl

Introduction

Chemical Properties and Structure

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- is a bicyclic heterocyclic aromatic compound consisting of benzimidazole with specific functional group substitutions. The chemical has a molecular formula of C16H15ClN2 and a molecular weight of 270.75 g/mol. The structure incorporates a phenylethyl group at the N-1 position of the benzimidazole ring and a chloromethyl group at the C-2 position.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in Table 1:

PropertyValue
CAS Number89218-90-6
Molecular FormulaC16H15ClN2
Molecular Weight270.75 g/mol
IUPAC Name2-(chloromethyl)-1-(2-phenylethyl)benzimidazole
Standard InChIInChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2
Standard InChIKeyYNDWQQUPXDSZJH-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl

The structure features a benzene ring fused with an imidazole ring, forming the benzimidazole core. The chloromethyl substituent at position 2 is particularly notable as a reactive functional group that may enable further chemical modifications, while the phenylethyl group at position 1 likely enhances the lipophilicity of the molecule .

Structural Analysis

The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, with two nitrogen atoms at positions 1 and 3 in the five-membered imidazole portion. In this specific compound:

  • The N-1 position is substituted with a phenylethyl group (C6H5CH2CH2-)

  • The C-2 position contains a chloromethyl group (-CH2Cl)

  • The benzene portion of the benzimidazole remains unsubstituted

Spectroscopic Characterization

The identification and purity assessment of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- and related compounds typically involve various spectroscopic techniques.

Other Analytical Techniques

For complete characterization, additional techniques are typically employed:

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for:

    • Aromatic C=C stretching (1600-1400 cm⁻¹)

    • C=N stretching (1670-1610 cm⁻¹)

    • C-N stretching (1350-1250 cm⁻¹)

    • C-Cl stretching (750-700 cm⁻¹)

  • Mass Spectrometry (MS): Would confirm the molecular weight (270.75 g/mol) and provide fragmentation patterns specific to the structure

Related Compounds and Structural Analogs

Understanding the properties and activities of structural analogs can provide insights into the potential characteristics of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-.

Direct Structural Analogs

A closely related compound is 2-[4-(chloromethyl)phenyl]-1H-benzimidazole (CAS: 88489-90-1), which differs in the positioning of the chloromethyl group and lacks the N-phenylethyl substitution . This compound has a molecular weight of 242.70 g/mol and a molecular formula of C14H11ClN2 .

N-Alkylated Benzimidazole Derivatives

Studies on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated that:

  • N-alkylation significantly influences biological activities

  • The length of the alkyl chain affects lipophilicity and consequently biological activity

  • Compounds with longer alkyl chains (C5-C7) often demonstrate enhanced antiproliferative activities compared to shorter chains

For example, N-heptyl benzimidazole derivatives with a p-methoxy substituent on the 2-phenyl ring showed significant antiproliferative activity against the MDA-MB-231 cell line with IC50 values of 16.38 μM . Table 2 illustrates the relationship between alkyl chain length and antiproliferative activity for some related compounds:

CompoundN-SubstituentIC50 Against MDA-MB-231 (μM)
1en-C5H1121.93 ± 2.24
1fn-C6H1326.50 ± 2.40
1gn-C7H1533.10 ± 2.10
2gn-C7H15 (with 4'-OCH3)16.38 ± 0.98
2dn-C4H9 (with 4'-OCH3)29.39 ± 0.71

This data suggests that the phenylethyl substituent in 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- might contribute to similar biological activities by enhancing the compound's lipophilicity .

Research Applications and Future Directions

Future Research Directions

Future research involving this compound might explore:

  • Detailed evaluation of its biological activities, particularly:

    • Anticancer potential through topoisomerase inhibition assays

    • Antimicrobial activity against various pathogens

    • Other enzyme inhibition studies to identify potential targets

  • Chemical modifications leveraging the reactive chloromethyl group to create:

    • Conjugates with biomolecules

    • Prodrugs with improved pharmacokinetic properties

    • Derivatives with enhanced target selectivity

  • Mechanistic studies to determine:

    • Mode of action at the molecular level

    • Structure-activity relationships with systematic modifications

    • Binding interactions with potential biological targets using molecular modeling

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